3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine
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Overview
Description
3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core substituted with a thiophene ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzene-1,4-dicarbonitrile with thiophene-2-carbaldehyde in the presence of a base to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, while the trifluoromethoxy group enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(thiophen-2-yl)phenyl)amine: Similar in structure but lacks the quinoxaline core.
Dithienylpyrrole-based Conjugated Copolymers: Used in similar applications but have different electronic properties.
Uniqueness
3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine is unique due to its combination of a quinoxaline core, thiophene ring, and trifluoromethoxyphenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
832081-78-4 |
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Molecular Formula |
C19H12F3N3OS |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine |
InChI |
InChI=1S/C19H12F3N3OS/c20-19(21,22)26-13-9-7-12(8-10-13)23-18-17(16-6-3-11-27-16)24-14-4-1-2-5-15(14)25-18/h1-11H,(H,23,25) |
InChI Key |
JYMKXDBYKREQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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